molecular formula C12H24N2O2 B1491077 2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one CAS No. 2097955-48-9

2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Cat. No. B1491077
CAS RN: 2097955-48-9
M. Wt: 228.33 g/mol
InChI Key: ZKGGZKZHZVGPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, commonly referred to as “AEMDP”, is an organic compound with a wide range of applications in scientific research. AEMDP is a cyclic amine derivative, belonging to the pyrrolidine family, and is used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. Due to its unique structure, AEMDP exhibits a variety of biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Scientific Research Applications

AEMDP has a wide range of applications in scientific research. It has been used in studies of the pharmacological properties of opioid agonists, as well as in the development of new drugs. AEMDP has also been used in studies of the biochemical and physiological effects of drugs, as well as in the development of new drugs. Additionally, AEMDP has been used in studies of the biochemical and physiological effects of drugs on the central nervous system.

Mechanism Of Action

AEMDP is a cyclic amine derivative, which means that it is capable of forming hydrogen bonds with other molecules. This allows AEMDP to bind to specific receptors in the body, such as opioid receptors, and activate them. This in turn triggers a cascade of biochemical and physiological effects, such as changes in pain perception and mood.
Biochemical and Physiological Effects
AEMDP has been shown to have a variety of biochemical and physiological effects. It has been shown to activate opioid receptors, which can lead to changes in pain perception and mood. Additionally, AEMDP has been shown to interact with other receptors, such as serotonin and dopamine receptors, leading to changes in mood and behavior. AEMDP has also been shown to interact with other molecules, such as G proteins, leading to changes in cell signaling pathways.

Advantages And Limitations For Lab Experiments

AEMDP is an invaluable tool for laboratory experiments due to its ability to bind to specific receptors in the body and activate them. This allows researchers to study the biochemical and physiological effects of drugs on the body. Additionally, AEMDP is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation of AEMDP is that it is not as potent as some other compounds, which can limit its usefulness in certain experiments.

Future Directions

AEMDP has a wide range of potential applications in scientific research. One possible future direction is to explore its potential as a therapeutic agent. Additionally, AEMDP could be used in the development of new drugs, as well as in the study of drug interactions with other molecules. Furthermore, AEMDP could be used to study the biochemical and physiological effects of drugs on the body, as well as to investigate the mechanism of action of drugs. Finally, AEMDP could be used to study the effects of drugs on the central nervous system.

properties

IUPAC Name

2-amino-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-16-7-10-6-14(8-12(10,3)4)11(15)9(2)13/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGGZKZHZVGPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
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2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Reactant of Route 5
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Reactant of Route 6
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2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

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